molecular formula C14H17NO2 B3251658 (3-Cyclohexenyl)carbamic acid benzyl ester CAS No. 210574-45-1

(3-Cyclohexenyl)carbamic acid benzyl ester

Cat. No. B3251658
CAS RN: 210574-45-1
M. Wt: 231.29 g/mol
InChI Key: QOFVAYXLSOJRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Cyclohexenyl)carbamic acid benzyl ester” is an organic compound that can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

The synthesis of benzyl esters, such as “(3-Cyclohexenyl)carbamic acid benzyl ester”, involves esterification reactions. Triethylamine mediates esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . A benzyne-mediated esterification of carboxylic acids and alcohols provides products under mild conditions via a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .


Chemical Reactions Analysis

Esters, including “(3-Cyclohexenyl)carbamic acid benzyl ester”, undergo hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol . Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action for the hydrolysis of esters, such as “(3-Cyclohexenyl)carbamic acid benzyl ester”, involves the splitting of the ester bond by water (HOH) during acidic hydrolysis . The H of HOH joins to the oxygen atom in the OR part of the original ester, and the OH of HOH joins to the carbonyl carbon atom .

properties

IUPAC Name

benzyl N-cyclohex-3-en-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFVAYXLSOJRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclohexenyl)carbamic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Cyclohexenyl)carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-Cyclohexenyl)carbamic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
(3-Cyclohexenyl)carbamic acid benzyl ester
Reactant of Route 4
(3-Cyclohexenyl)carbamic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
(3-Cyclohexenyl)carbamic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
(3-Cyclohexenyl)carbamic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.